(2,4-Dibromophenyl)hydrazine
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Overview
Description
(2,4-Dibromophenyl)hydrazine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of hydrazine, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenyl)hydrazine typically involves the diazotization of 2,4-dibromoaniline followed by reduction. The process can be summarized as follows:
Diazotization: 2,4-dibromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The key steps include:
Raw Material Selection: High-purity 2,4-dibromoaniline is used as the starting material.
Reaction Optimization: Reaction conditions are carefully controlled to maximize yield and purity, including temperature, pH, and reaction time.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(2,4-Dibromophenyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. In biological systems, it may affect signaling pathways by interacting with receptors and altering cellular responses .
Comparison with Similar Compounds
(2,4-Dichlorophenyl)hydrazine: Similar structure but with chlorine atoms instead of bromine.
(2,4-Difluorophenyl)hydrazine: Fluorine atoms replace the bromine atoms.
(2,4-Diiodophenyl)hydrazine: Iodine atoms are substituted for bromine.
Uniqueness: (2,4-Dibromophenyl)hydrazine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atoms influence the compound’s electronic properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
(2,4-dibromophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSVSLXZNRULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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